3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride
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Overview
Description
3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O and a molecular weight of 251.15 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol as the methoxy source.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride: Similar structure but with a different position of the pyrrolidine ring.
3-(1-Methyl-pyrrolidin-2-yl)-pyridine: Another related compound with a methyl group on the pyrrolidine ring.
Uniqueness
3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .
Properties
CAS No. |
1909348-28-2 |
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Molecular Formula |
C10H16Cl2N2O |
Molecular Weight |
251.15 g/mol |
IUPAC Name |
3-methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-3-2-5-12-10(9)8-4-6-11-7-8;;/h2-3,5,8,11H,4,6-7H2,1H3;2*1H |
InChI Key |
AWYUTRWXIPRQIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2CCNC2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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